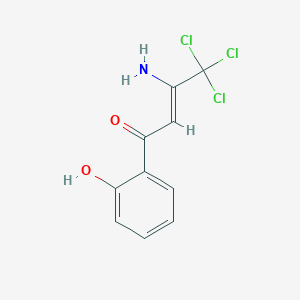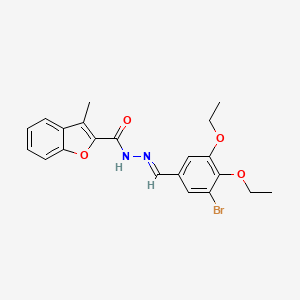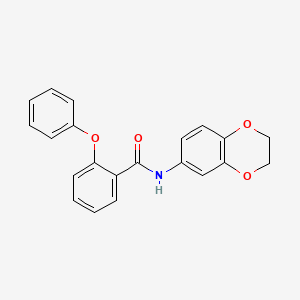
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one, also known as AG-1478, is a synthetic organic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research. Additionally, this paper will list future directions for further research on this compound.
Wirkmechanismus
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. EGFR is overexpressed in many cancer types, and its inhibition has been shown to be an effective therapeutic strategy in cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one. One area of interest is its potential application in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Another area of interest is the development of more soluble and stable analogs of this compound that can be administered more effectively in vivo. Finally, more research is needed to explore the potential anti-inflammatory effects of this compound and its application in the treatment of inflammatory diseases.
Conclusion
This compound is a synthetic organic compound that has shown promising results in cancer research as a tyrosine kinase inhibitor. Its specificity for EGFR tyrosine kinase and low toxicity make it an attractive candidate for cancer therapy. However, its poor solubility and short half-life are limitations that need to be addressed. Future research on this compound should focus on its potential application in combination with other cancer therapies, optimal dosing and administration, development of more soluble and stable analogs, and exploration of its anti-inflammatory effects.
Synthesemethoden
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is synthesized through a multi-step process that involves the reaction of 4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one with an amine. The resulting product is then purified through column chromatography to obtain this compound as a white crystalline solid. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)-2-buten-1-one is primarily used in cancer research as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c11-10(12,13)9(14)5-8(16)6-3-1-2-4-7(6)15/h1-5,15H,14H2/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUKFBTWAHZAM-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=C(C(Cl)(Cl)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)



![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)


